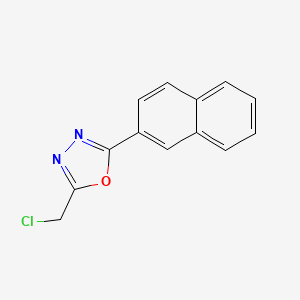

2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole

描述

属性

IUPAC Name |

2-(chloromethyl)-5-naphthalen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-8-12-15-16-13(17-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNGOHKHXNBZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383474 | |

| Record name | 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300665-29-6 | |

| Record name | 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylhydrazine with chloroacetic acid to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to yield the desired oxadiazole compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction efficiency.

化学反应分析

Types of Reactions

2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides.

科学研究应用

2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole has several scientific research applications, including:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is studied for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.

Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

作用机制

The mechanism of action of 2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole

- Structure : Position 5 substituted with 2,4-dichlorophenyl.

- Dichlorophenyl introduces strong electron-withdrawing effects, whereas the naphthyl group has mixed electronic contributions (electron-rich aromatic system with moderate electron-withdrawing substituents).

- Applications : Used to synthesize anticancer precursors via reactions with amines, showing selectivity against liver cancer (IC50 = 2.46 µg/mL) .

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

- Structure : Position 5 substituted with 4-chlorophenyl.

- Key Differences :

- The 4-chlorophenyl group is less bulky than 2-naphthyl, reducing steric hindrance but maintaining electron-withdrawing properties.

- Reactivity: The chloromethyl group in this compound was used to synthesize esters (e.g., (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl 2-hydroxybenzoate) with 87% yield, indicating similar synthetic utility to the target compound .

2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

- Structure : Position 5 substituted with 4-methylphenyl.

- Key Differences: The methyl group is electron-donating, contrasting with the electron-withdrawing Cl in the target compound. This alters electronic density on the oxadiazole ring.

Anticancer Activity

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) : Demonstrated 98.74% growth inhibition (GP) against CNS, breast, and prostate cancers at 10⁻⁵ M. The fluorophenyl group enhances activity through strong electron-withdrawing effects, but the naphthyl group in the target compound may offer improved aromatic interactions .

- Symmetrical vs. Unsymmetrical Oxadiazoles : Unsymmetrical derivatives (e.g., thiophene-substituted 56c, IC50 = 10–19.45 µg/mL) show higher cytotoxicity than symmetrical analogues, suggesting the target compound’s asymmetry may favor bioactivity .

Antibacterial Activity

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole: Exhibited EC50 values of 1.98 and 0.17 µg/mL against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoo), outperforming commercial agents. The sulfone groups contribute to potency, whereas the chloromethyl group in the target compound could enable similar derivatization for enhanced activity .

生物活性

2-(Chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

The compound features a chloromethyl group and a naphthyl moiety attached to the oxadiazole ring, which contributes to its unique chemical properties. The molecular formula is C_{12}H_{10}ClN_{3}O, with a molecular weight of approximately 235.68 g/mol.

Biological Activity Overview

Oxadiazole derivatives are known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological activity of this compound can be summarized as follows:

- Anticancer Activity : Research indicates that oxadiazoles can induce apoptosis in cancer cells. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms involving the modulation of key proteins like p53 and caspases .

- Antimicrobial Properties : Some studies have highlighted the potential of oxadiazoles as antimicrobial agents against resistant strains of bacteria .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Topoisomerases : Some oxadiazole derivatives have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair .

- Apoptotic Pathways : Activation of apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 has been documented .

Case Studies and Research Findings

Several studies have investigated the biological activities of oxadiazole derivatives similar to this compound. Key findings include:

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Efficacy :

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.65 | Apoptosis via p53 activation |

| Anticancer | HCT-116 | 2.41 | Topoisomerase inhibition |

| Antimicrobial | Mycobacterium tuberculosis | 0.25 | Disruption of cell wall synthesis |

常见问题

Q. What are the most reliable synthetic routes for preparing 2-(chloromethyl)-5-(2-naphthyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of chloroacetic acid derivatives with appropriate hydrazides in phosphorus oxychloride (POCl₃) under reflux (5–6 hours). Purification is typically achieved using column chromatography with n-hexane:EtOAc (7:1) to isolate the product in moderate yields (45–55%) . Alternative routes involve nucleophilic substitution at the chloromethyl group using thiols or amines, as demonstrated in analogous oxadiazole derivatives . Optimization should focus on controlling stoichiometry (1:1.2 ratio of hydrazide to chloroacetic acid) and reaction time to minimize side products.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the chloromethyl group (δ ~4.5 ppm, singlet) and aromatic protons from the naphthyl substituent (δ 7.2–8.5 ppm).

- HRMS : Confirm molecular weight (e.g., calculated m/z 267.06 for C₁₃H₁₀ClN₂O) .

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C=N (~1600 cm⁻¹) .

- X-ray crystallography : Resolves bond lengths and angles, particularly the oxadiazole ring geometry .

Q. How does the chloromethyl group influence the compound’s reactivity in derivatization?

- Methodological Answer : The chloromethyl group acts as a reactive handle for nucleophilic substitution. For example:

- Thioether formation : React with thiols (e.g., benzyl mercaptan) in basic conditions (K₂CO₃/DMF) to yield sulfur-linked derivatives .

- Esterification : Couple with carboxylic acids (e.g., salicylic acid) via Steglich esterification (DCC/DMAP) to generate esters with potential bioactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in bioactivity data for structurally similar oxadiazole derivatives?

- Methodological Answer :

- Comparative SAR studies : Systematically vary substituents (e.g., replacing naphthyl with 4-chlorophenyl) and test against standardized biological assays (e.g., fungicidal activity against Sclerotinia sclerotiorum). For instance, 2-((4-bromobenzyl)thio) derivatives show enhanced inhibition (>50% at 50 µg/mL) compared to unsubstituted analogs .

- Statistical validation : Use ANOVA to assess significance of substituent effects on bioactivity, controlling for batch-to-batch variability .

Q. How can computational methods predict the compound’s potential as a therapeutic agent or material?

- Methodological Answer :

- Molecular docking : Simulate binding to targets like succinate dehydrogenase (SDH; PDB: 2FBW). The oxadiazole ring and naphthyl group may form π-π stacking with Phe-66 and His-90 residues, mimicking lead compounds like penthiopyrad .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron transport properties for electroluminescent applications .

Q. What role does this oxadiazole derivative play in organic electronics, such as scintillators or OLEDs?

- Methodological Answer : Oxadiazoles are electron-transport layers due to their high electron affinity. In OLEDs, derivatives like 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (BPBD) achieve luminous efficiency >1.5 lm/W by confining excitons at the organic interface . For scintillators, doping with p-terphenyl (PTP) enhances radiation stability and light yield .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Use slow evaporation in DCM/hexane (1:3) to grow single crystals.

- Temperature control : Crystallize at 4°C to reduce lattice defects.

- X-ray parameters : Monoclinic space group P2₁/c with Z=4, as observed in analogous 1,3,4-oxadiazole thioethers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。